环周素

描述

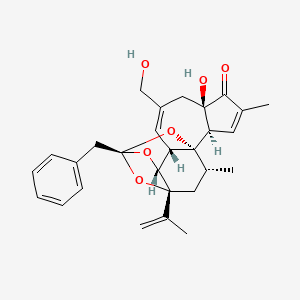

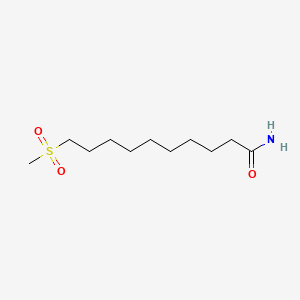

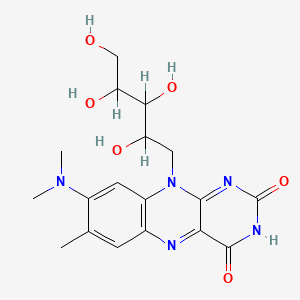

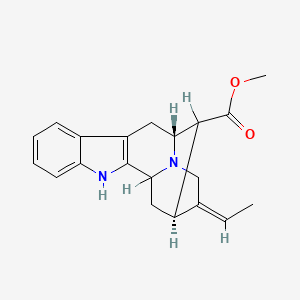

Pericyclivine is a natural product derived from the herbs of Catharanthus roseus . It is classified as an alkaloid and is available in powder form . The compound has a molecular formula of C20H22N2O2 and an average mass of 322.401 Da .

Synthesis Analysis

The synthesis of Pericyclivine is a complex process that involves multiple steps. A bioinformatic search of candidate genes, combined with virus-induced gene silencing, targeted MIA profiling, and in vitro/in vivo pathway reconstitution, identified and functionally characterized six genes as well as a seventh enzyme reaction required for the conversion of 19E-geissoschizine to tabersonine and catharanthine . The involvement of pathway intermediates in the formation of four MIA skeletons is described, and the role of stemmadenine-acetylation in providing necessary reactive substrates for the O formation of iboga and aspidosperma MIAs is described .Molecular Structure Analysis

Pericyclivine has a molecular formula of C20H22N2O2, with an average mass of 322.401 Da and a monoisotopic mass of 322.168121 Da . The structure of Pericyclivine is complex, with double-bond stereo and 4 of 4 defined stereocentres .Chemical Reactions Analysis

Pericyclivine, like other alkaloids, is likely to undergo pericyclic reactions. These reactions often proceed by nearly simultaneous reorganization of bonding electron pairs by way of cyclic transition states . The four principle classes of pericyclic reactions are termed: Cycloaddition, Electrocyclic, Sigmatropic, and Ene Reactions .Physical And Chemical Properties Analysis

Pericyclivine is a powder with a molecular formula of C20H22N2O2 . It has an average mass of 322.401 Da and a monoisotopic mass of 322.168121 Da .科学研究应用

Pharmaceutical Manufacturing

Pericyclivine is a type of compound known as an alkaloid . Alkaloids are often used in the pharmaceutical industry due to their potent biological activities. They can be used in the production of various drugs, including those for pain relief, immune response modulation, and treatment of infectious diseases .

Biosynthesis Research

Pericyclivine is involved in the biosynthesis of many sarpagan type monoterpenoid indole alkaloids . These compounds have diverse biological activities and are of interest in biosynthesis research. Understanding the biosynthetic pathways of these compounds could lead to the development of new methods for producing them in large quantities .

Anti-Arrhythmic Drug Production

Sarpagan Bridge Enzymes (SBEs), which are involved in the biosynthesis of Pericyclivine, also play a role in the production of the anti-arrhythmic drug ajmaline . Ajmaline is used to treat and prevent various types of irregular heartbeats .

Signaling Inhibitors

Pericyclivine may have potential use as a signaling inhibitor . Signaling inhibitors are often used in research and therapeutic applications to block certain cellular processes. They can be used to study cell function and are also used in the treatment of diseases like cancer .

Biological and Pharmacological Activities

Pericyclivine may have various biological and pharmacological activities . Further research could uncover more about these potential activities and their applications in medicine and biology .

Plant Research

Pericyclivine is found in the herbs of Catharanthus roseus . Studying this compound can provide insights into the metabolic processes of this plant and others. This could have applications in botany and agriculture .

安全和危害

未来方向

The future directions of Pericyclivine research could involve directed evolution, a powerful tool for protein engineering that functions by harnessing natural evolution, but on a shorter timescale . This could enable the rapid selection of variants of biomolecules with properties that make them more suitable for specific applications .

属性

IUPAC Name |

methyl (12R,14S,15Z)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2/c1-3-11-10-22-16-9-14-12-6-4-5-7-15(12)21-19(14)17(22)8-13(11)18(16)20(23)24-2/h3-7,13,16-18,21H,8-10H2,1-2H3/b11-3+/t13-,16-,17?,18?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXRAIAAMNNTQES-HMVDDCJGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/1\CN2[C@@H]3CC4=C(C2C[C@H]1C3C(=O)OC)NC5=CC=CC=C45 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (12R,14S,15Z)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate | |

CAS RN |

975-77-9 | |

| Record name | Pericyclivine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91996 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。